4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide
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Overview
Description
4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a carboxamide group, a thiophene ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Carboxamide Group: This step often involves the reaction of the piperazine derivative with a suitable carboxylic acid or its derivatives under conditions such as the use of coupling agents like EDCI or DCC.
Attachment of the Thiophene Ring: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated piperazine derivative.
Addition of the Methylsulfonyl Group: This step typically involves the sulfonylation of the piperazine derivative using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes are common.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various binding sites, while the thiophene and methylsulfonyl groups can modulate the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide: Lacks the methylsulfonyl group.
4-methylsulfonyl-N-(2-thiophen-2-ylpropyl)piperazine-1-carboxamide: Lacks the methyl group on the thiophene ring.
Uniqueness
4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide is unique due to the presence of both the methylsulfonyl and thiophene groups, which can significantly influence its chemical properties and biological activity. This combination of functional groups can enhance its potential as a versatile scaffold in drug development and materials science.
Properties
IUPAC Name |
4-methylsulfonyl-N-(2-methyl-2-thiophen-2-ylpropyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-14(2,12-5-4-10-21-12)11-15-13(18)16-6-8-17(9-7-16)22(3,19)20/h4-5,10H,6-9,11H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAGLUDJNBHYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N1CCN(CC1)S(=O)(=O)C)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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